ETHYL 4-[2-(N-BENZYL2,5-DICHLOROBENZENESULFONAMIDO)ACETYL]PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-[2-(N-BENZYL2,5-DICHLOROBENZENESULFONAMIDO)ACETYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a benzylated sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(N-BENZYL2,5-DICHLOROBENZENESULFONAMIDO)ACETYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with diethyl oxalate.
Introduction of the sulfonamide group: This step involves the reaction of the piperazine derivative with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Benzylation: The sulfonamide is then benzylated using benzyl chloride under basic conditions.
Esterification: Finally, the compound is esterified with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(N-BENZYL2,5-DICHLOROBENZENESULFONAMIDO)ACETYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[2-(N-BENZYL2,5-DICHLOROBENZENESULFONAMIDO)ACETYL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(N-BENZYL2,5-DICHLOROBENZENESULFONAMIDO)ACETYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylated sulfonamide moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[2-(N-BENZYL2,5-DICHLOROBENZENESULFONAMIDO)ACETYL]PIPERAZINE-1-CARBOXYLATE: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O5S/c1-2-32-22(29)26-12-10-25(11-13-26)21(28)16-27(15-17-6-4-3-5-7-17)33(30,31)20-14-18(23)8-9-19(20)24/h3-9,14H,2,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJMXVXLNVMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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